molecular formula C7H9N3OS B8339653 5-Amino-4-cyano-3-propoxyisothiazole

5-Amino-4-cyano-3-propoxyisothiazole

Cat. No.: B8339653
M. Wt: 183.23 g/mol
InChI Key: PBZLEXDZTVPZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-cyano-3-propoxyisothiazole is a useful research compound. Its molecular formula is C7H9N3OS and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

5-amino-3-propoxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3OS/c1-2-3-11-7-5(4-8)6(9)12-10-7/h2-3,9H2,1H3

InChI Key

PBZLEXDZTVPZBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NSC(=C1C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 111 g of 3-amino-2-cyano-3-propoxypropene-thioamide in 250 ml of ethanol was heated to reflux. To this stirred mixture was added 20.4 g of 30% hydrogen peroxide, at such a rate as to maintain a uniform rate of reflux. After complete addition, the reaction mixture was heated under reflux for 20 minutes. A quantity of activated charcoal was added to the reaction mixture. The reaction mixture was filtered hot and allowed to cool. The filtrate was poured into 1500 ml of water, and the solid precipitate was collected by filtration. The dried solid was recrystallized from toluene, to give 104.5 g of 5-amino-4-cyano-3-propoxyisothiazole, m.p. 122°-125°.
Name
3-amino-2-cyano-3-propoxypropene-thioamide
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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